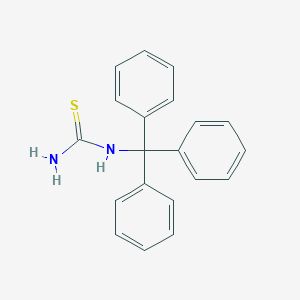

Tritylthiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tritylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2S/c21-19(23)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFNIDPLSQZBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415042 | |

| Record name | Tritylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76758-01-5 | |

| Record name | Tritylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tritylthiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Tritylthiourea, a compound of interest in various fields of chemical and pharmaceutical research. The document details the synthetic pathway, experimental protocols, and the analytical techniques used to verify the structure and purity of the compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of a trityl isothiocyanate intermediate from trityl chloride. The subsequent step is the reaction of this intermediate with ammonia to yield the final product, N-tritylthiourea.

Step 1: Synthesis of Trityl Isothiocyanate

Trityl isothiocyanate is synthesized by the reaction of trityl chloride with a thiocyanate salt, such as sodium thiocyanate or tetrabutylammonium thiocyanate, in an inert solvent.[1] The use of tetrabutylammonium thiocyanate can be advantageous in some cases due to its solubility in organic solvents.

Step 2: Synthesis of this compound

The formation of the thiourea derivative is achieved by the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group.[2] In the case of this compound, trityl isothiocyanate is reacted with ammonia.

The overall synthetic workflow is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of Trityl Isothiocyanate

Materials:

-

Trityl chloride

-

Sodium thiocyanate (or tetrabutylammonium thiocyanate)

-

Anhydrous acetone (or dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

In a round-bottom flask, dissolve trityl chloride in anhydrous acetone.

-

Add a molar excess (typically 1.2 to 1.5 equivalents) of sodium thiocyanate to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be applied to increase the reaction rate.

-

Upon completion, the sodium chloride precipitate is removed by filtration.

-

The filtrate, containing the trityl isothiocyanate, is concentrated under reduced pressure. The crude product can be used in the next step without further purification or can be purified by recrystallization.

Synthesis of this compound

Materials:

-

Trityl isothiocyanate

-

Ammonia solution (e.g., aqueous ammonia or ammonia in an organic solvent like methanol)

-

Anhydrous acetone or another suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the crude trityl isothiocyanate in anhydrous acetone.

-

To this solution, add an excess of a concentrated ammonia solution dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods and by determining its melting point.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₈N₂S |

| Molecular Weight | 318.44 g/mol |

| Melting Point | To be determined experimentally |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known values for its constituent functional groups.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 15H | Phenyl protons (Ar-H) of the trityl group |

| ~ 6.0 - 7.0 (broad) | Singlet | 2H | NH₂ protons |

| ~ 8.0 - 9.0 (broad) | Singlet | 1H | NH proton |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 185 | Thiocarbonyl carbon (C=S) |

| ~ 140 - 145 | Quaternary aromatic carbons of the trityl group |

| ~ 125 - 130 | CH of aromatic rings of the trityl group |

| ~ 70 - 75 | Quaternary carbon of the trityl group |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretching vibrations |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| ~ 1600 | Medium | N-H bending vibrations |

| 1450 - 1550 | Strong | Aromatic C=C stretching |

| ~ 1300 | Strong | C=S stretching vibration |

Mass Spectrometry

| m/z Value | Interpretation |

| 318 | Molecular ion peak [M]⁺ |

| 243 | Fragment corresponding to the trityl cation [(C₆H₅)₃C]⁺ |

The relationship between the key structural features of this compound and their expected spectroscopic signals is illustrated below.

Caption: Correlation of structure and spectra.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The provided experimental protocols offer a clear methodology for its preparation, and the summarized spectroscopic data serve as a reference for its structural verification. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in their work with this and related compounds.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Tritylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of Tritylthiourea. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on providing detailed, actionable data and methodologies.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be extrapolated from data on closely related compounds and general chemical principles.

Table 1: Physicochemical Data of this compound and Related Analogues

| Property | This compound | Phenylthiourea | N,N'-Diethylthiourea |

| Molecular Formula | C₂₀H₁₈N₂S[1] | C₇H₈N₂S[2] | C₅H₁₂N₂S[3] |

| Molecular Weight | 318.44 g/mol [1] | 152.22 g/mol [2] | 132.23 g/mol [3] |

| Melting Point | Not available | 154 °C | 77-78 °C |

| Solubility | Expected to be soluble in nonpolar organic solvents like chloroform, benzene, and ethyl acetate due to the non-polar trityl group.[4] Low solubility in water is anticipated. | Slightly soluble in water; soluble in ethanol, ether, and acetone. | Slightly soluble in water; soluble in methanol, ether, acetone, benzene, & ethyl acetate; insoluble in gasoline.[3] |

| pKa | Not available | Not available | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data based on the analysis of the thiourea functional group and related structures.

Table 2: Spectroscopic Data Interpretation for this compound

| Spectroscopic Technique | Expected Observations for this compound | Reference Data for Related Compounds |

| ¹H NMR | - Multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the phenyl protons of the trityl group. - Broad singlet for the -NH₂ protons. - A singlet for the other -NH proton. | 1,3-Diphenyl-2-thiourea (in DMSO-d₆): δ 9.75 (s, 2H, NH), δ 7.12-7.50 (m, 10H, Ar-H).[5] Thiourea (in DMSO-d₆): Broad signal at ~7.2 ppm (NH₂). |

| ¹³C NMR | - Signal for the thiocarbonyl carbon (C=S) expected around 180-185 ppm. - Signals for the aromatic carbons of the trityl group in the range of 125-150 ppm. - Signal for the quaternary carbon of the trityl group. | Thiourea: ~182 ppm (C=S). 1,3-Dibutyl-2-thiourea: Signals for alkyl carbons and the C=S carbon.[6] 1,1-Diphenyl-2-thiourea: Aromatic carbon signals and a signal for the C=S carbon.[7] |

| FTIR (cm⁻¹) | - N-H stretching vibrations around 3200-3400 cm⁻¹. - C=S stretching vibration around 1000-1200 cm⁻¹. - Aromatic C-H stretching above 3000 cm⁻¹. - Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. | Thiourea: N-H stretching (3380, 3275, 3170 cm⁻¹), C=S stretching (~1083 cm⁻¹). |

Synthesis of this compound: An Experimental Protocol

The synthesis of N-substituted thioureas can be achieved through various methods. A common and effective approach involves the reaction of an amine with an isothiocyanate. The following protocol outlines a plausible synthesis for this compound.

Reaction Scheme:

Trityl Isothiocyanate + Ammonia → this compound

Materials:

-

Trityl isothiocyanate

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trityl isothiocyanate in ethanol.

-

Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia solution dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water and a water-immiscible organic solvent (e.g., ethyl acetate).

-

Extraction: Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the functional groups present: the thiourea moiety and the trityl group.

-

Nucleophilic Character: The nitrogen and sulfur atoms of the thiourea group possess lone pairs of electrons, making them nucleophilic. They can react with various electrophiles. For instance, alkylation can occur at the sulfur atom to form an isothiouronium salt, which can then be hydrolyzed to a thiol.

-

Reaction with Electrophiles: The nitrogen atoms can also be acylated or react with other electrophilic reagents.

-

The Trityl Group: The bulky trityl group provides significant steric hindrance, which may influence the reactivity of the adjacent nitrogen atom. The trityl group is also a good protecting group for amines and can be cleaved under acidic conditions.

-

Thermal Decomposition: Upon heating, thiourea and its derivatives can decompose. The decomposition of thiourea is known to produce a variety of products, including ammonia, hydrogen sulfide, and cyanamide, depending on the conditions. The thermal stability of this compound has not been specifically reported, but similar decomposition pathways can be anticipated.

Applications in Drug Development

Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug design and development.[8][9]

-

Antimicrobial Activity: Many thiourea derivatives have demonstrated significant antibacterial and antifungal properties.[9]

-

Anticancer Activity: Several studies have reported the cytotoxic effects of thiourea derivatives against various cancer cell lines.[3]

-

Antiviral Activity: The thiourea scaffold has been incorporated into molecules with antiviral properties.

-

Enzyme Inhibition: Thiourea-containing compounds have been shown to inhibit various enzymes, which is a key mechanism in many therapeutic interventions.

Given the diverse bioactivities of this chemical class, this compound represents a promising lead compound for further modification and optimization in drug discovery programs. The trityl group, with its lipophilic nature, could enhance cell membrane permeability, a desirable property for drug candidates.

References

- 1. chembk.com [chembk.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]

- 5. 1,3-Dibutyl-2-thiourea(109-46-6) 13C NMR spectrum [chemicalbook.com]

- 6. 1,1-DIPHENYL-2-THIOUREA(3898-08-6) 13C NMR [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unraveling the Enigmatic Mechanism of Action of Tritylthiourea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature with in-depth mechanistic studies specifically on Tritylthiourea compounds is limited. This guide, therefore, extrapolates potential mechanisms of action based on extensive research on structurally related thiourea derivatives. The proposed pathways and activities for this compound compounds are hypothetical and necessitate experimental validation.

Core Antitumor Activity of Thiourea Derivatives

Thiourea derivatives have emerged as a versatile class of molecules with a broad spectrum of biological activities, including significant potential in anticancer drug discovery.[1] Extensive research has demonstrated their efficacy against a variety of cancer cell lines, with some derivatives exhibiting cytotoxicity comparable or even superior to established chemotherapeutic agents like doxorubicin and cisplatin.[1][2] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways that are dysregulated in cancer.[2]

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound in inhibiting cellular growth. The following table summarizes the IC50 values for a selection of thiourea derivatives against various human cancer cell lines, providing a comparative view of their cytotoxic potential. It is important to note that these are not this compound compounds but represent the broader class of thiourea derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 ± 0.72 | Cisplatin | >10 |

| 4-(trifluoromethyl)phenylthiourea | SW620 (Colon) | 5.8 ± 0.76 | Cisplatin | >10 |

| 4-chlorophenylthiourea | SW620 (Colon) | 7.6 ± 1.75 | Cisplatin | >10 |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 |

| 1-(2-(1H-benzo[d]imidazol- 2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 (Breast) | 25.8 | - | - |

| 1-(2-(1H-benzo[d]imidazol- 2-yl-amino)ethyl)-3-p-tolylthiourea | MDA-MB-231 (Breast) | 54.3 | - | - |

| Sulfur-containing derivative 14 | HepG2 (Liver) | 1.50 | - | - |

| Sulfur-containing derivative 14 | A549 (Lung) | ~16 | - | - |

| Sulfur-containing derivative 14 | MDA-MB-231 (Breast) | ~16 | - | - |

Proposed Mechanisms of Action for this compound Compounds

Based on the activities of related thiourea derivatives, this compound compounds are hypothesized to exert their anticancer effects through a multi-targeted approach, primarily involving the inhibition of key signaling pathways and the induction of apoptosis.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4] Several thiourea derivatives have been identified as potent inhibitors of EGFR.[1] It is proposed that this compound compounds, owing to their structural features, could act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[4]

Caption: Proposed inhibition of the EGFR signaling pathway by this compound compounds.

Induction of Apoptosis via NF-κB and MAPK Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[5] Many thiourea derivatives have been shown to induce apoptosis in cancer cells.[2] The mechanism is thought to involve the modulation of key signaling pathways that regulate cell survival and death, such as the NF-κB and MAPK pathways.

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation.[6][7] In many cancers, the NF-κB pathway is constitutively active, protecting cancer cells from apoptosis. It is hypothesized that this compound compounds may inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[5][8]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] The role of MAPK pathways in cancer is complex and can be pro- or anti-apoptotic depending on the specific context. Some studies suggest that certain thiourea derivatives can modulate MAPK signaling to promote apoptosis.[10]

Caption: Hypothesized induction of apoptosis by this compound via NF-κB and MAPK pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the proposed mechanisms of action for this compound compounds.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.[11][12][13][14]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

Protocol:

-

Cell Treatment: Treat cancer cells with the this compound compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis for MAPK Pathway Activation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK signaling pathway.[10][18][19][20]

Protocol:

-

Protein Extraction: Treat cells with the this compound compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p38, ERK, JNK). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[21][22][23][24][25]

Protocol:

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Compound Treatment: Treat the transfected cells with the this compound compound.

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on NF-κB transcriptional activity.

Experimental Workflow for Validation

To systematically investigate and validate the proposed mechanism of action of this compound compounds, the following experimental workflow is recommended.

Caption: Recommended experimental workflow for validating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound compounds is currently lacking in the public domain, the extensive research on related thiourea derivatives provides a strong foundation for hypothesizing their anticancer activities. The proposed mechanisms, centered around the inhibition of the EGFR signaling pathway and the induction of apoptosis through modulation of the NF-κB and MAPK pathways, offer a rational starting point for future investigations. The experimental protocols and workflow outlined in this guide provide a comprehensive framework for researchers to systematically validate these hypotheses and unlock the full therapeutic potential of this promising class of compounds. Further research is crucial to confirm these proposed mechanisms and to advance the development of this compound derivatives as novel anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. ClinPGx [clinpgx.org]

- 5. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chondrex.com [chondrex.com]

- 14. atcc.org [atcc.org]

- 15. kumc.edu [kumc.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 22. caymanchem.com [caymanchem.com]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. researchgate.net [researchgate.net]

- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Tritylthiourea: An In-depth Guide to its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

While the specific moment of discovery for Tritylthiourea remains elusive in readily available historical records, its conceptualization and synthesis can be understood through the foundational principles of organic chemistry established in the early 20th century. This technical guide delves into the likely early synthetic routes, key experimental protocols, and the fundamental chemical principles that would have guided its initial preparation.

I. Postulated Early Synthetic Pathways

The synthesis of N-tritylthiourea would have most logically proceeded through one of two primary pathways, both of which were well-established in the early days of organic synthesis. These methods revolve around the formation of a key intermediate, trityl isothiocyanate, or the direct reaction of a trityl-containing amine with a thiocyanate source.

A pivotal and highly probable route for the first synthesis of this compound involves the reaction of trityl isothiocyanate with ammonia. This method is a standard procedure for the preparation of monosubstituted thioureas.

A second plausible approach involves the reaction of tritylamine with a thiocyanate salt, such as ammonium thiocyanate, under acidic conditions. This method, while also common for thiourea synthesis, might present challenges due to the steric bulk of the trityl group.

II. Detailed Experimental Protocols

Based on the established chemical literature of the early 20th century, the following detailed experimental protocols represent the most likely methods for the initial synthesis and characterization of this compound.

A. Synthesis of Trityl Isothiocyanate

The precursor, trityl isothiocyanate, would have been synthesized from trityl chloride (triphenylmethyl chloride).

Materials:

-

Trityl chloride

-

Potassium thiocyanate or Ammonium thiocyanate

-

Anhydrous acetone or a similar inert solvent

Procedure:

-

A solution of trityl chloride in anhydrous acetone would be prepared in a round-bottom flask equipped with a reflux condenser.

-

An equimolar amount of finely powdered potassium thiocyanate or ammonium thiocyanate would be added to the solution.

-

The mixture would be refluxed for several hours to facilitate the nucleophilic substitution reaction.

-

After cooling, the precipitated potassium chloride or ammonium chloride would be removed by filtration.

-

The solvent would be evaporated from the filtrate under reduced pressure to yield crude trityl isothiocyanate, which could be further purified by recrystallization.

B. Synthesis of N-Tritylthiourea from Trityl Isothiocyanate

Materials:

-

Trityl isothiocyanate

-

Ammonia (aqueous or gaseous)

-

Ethanol or a similar suitable solvent

Procedure:

-

Trityl isothiocyanate would be dissolved in a suitable solvent like ethanol.

-

An excess of aqueous ammonia would be added to the solution, or gaseous ammonia would be bubbled through it.

-

The reaction mixture would be stirred at room temperature for several hours. The progress of the reaction could be monitored by the disappearance of the characteristic sharp odor of the isothiocyanate.

-

The resulting white precipitate of N-Tritylthiourea would be collected by filtration.

-

The crude product would be washed with water and then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals.

C. Characterization of this compound

Early characterization would have relied on classical methods:

-

Melting Point Determination: A sharp and consistent melting point would indicate the purity of the synthesized compound.

-

Elemental Analysis: Combustion analysis would be performed to determine the empirical formula and confirm the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur).

-

Solubility Tests: The solubility of the compound in various organic solvents and water would be systematically determined.

III. Quantitative Data Summary

As no specific early publication detailing the initial synthesis of this compound could be located, a table of quantitative data from that period is not available. However, for a modern synthesis, the following data would be expected:

| Property | Expected Value |

| Molecular Formula | C₂₀H₁₈N₂S |

| Molecular Weight | 318.44 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the crystalline form obtained |

| ¹H NMR (CDCl₃, δ) | ~7.2-7.4 (m, 15H, Ar-H), ~6.0 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, δ) | ~183 (C=S), ~70 (C-trityl), ~127-145 (Ar-C) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H), ~1550 (C=S) |

IV. Visualizing the Synthetic Pathways

The logical flow of the synthesis can be visualized using the following diagrams generated in DOT language.

Caption: Synthesis of this compound via the Trityl Isothiocyanate intermediate.

Caption: Alternative synthesis of this compound from Tritylamine.

V. Conclusion

While the precise historical account of the first synthesis of this compound is not readily apparent from available literature, its creation was a logical extension of the well-understood principles of organic chemistry in the early 20th century. The reaction of trityl isothiocyanate with ammonia stands as the most probable and efficient route for its initial preparation. This guide provides a comprehensive overview of the likely early methodologies, offering valuable insight for researchers and professionals in the field of drug development and organic synthesis. The foundational reactions detailed herein continue to be relevant in the synthesis of a wide array of thiourea derivatives today.

Tritylthiourea derivatives synthesis and applications.

An In-depth Technical Guide to the Synthesis and Applications of Tritylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound derivatives represent a unique class of compounds characterized by the bulky trityl (triphenylmethyl) group attached to a thiourea scaffold. This structure imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science. The thiourea moiety is a versatile pharmacophore known for a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The addition of the sterically demanding trityl group can modulate this activity, enhance selectivity, and alter pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, detailed experimental protocols, and a review of their current and potential applications, with a focus on their role as therapeutic agents.

Synthesis of this compound Derivatives

The primary and most efficient method for the synthesis of N-substituted this compound derivatives involves the reaction of trityl isothiocyanate with a primary or secondary amine. This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. The trityl isothiocyanate itself can be prepared from trityl chloride, a commercially available starting material. This synthetic approach is highly versatile, allowing for the creation of a diverse library of derivatives by simply varying the amine component.

Another general method for synthesizing thioureas involves the reaction of an amine with carbon disulfide. This process typically forms a dithiocarbamate salt intermediate, which is then treated to yield the target thiourea.[1]

A key advantage of using trityl isothiocyanate is its application in solid-phase synthesis. Trityl isothiocyanate resin is a valuable precursor for the combinatorial synthesis of various thiourea derivatives, which can then be used to generate libraries of other important heterocyclic compounds like 2-aminothiazoles.[2]

Caption: General synthetic route for N-Tritylthiourea derivatives.

Detailed Experimental Protocol: Synthesis of N-Trityl-N'-alkyl/aryl-thiourea

This protocol describes a general procedure for the synthesis of a N,N'-disubstituted thiourea derivative by reacting trityl isothiocyanate with a generic primary amine in an anhydrous solvent.

Materials and Equipment:

-

Trityl isothiocyanate

-

Selected primary amine (e.g., aniline, benzylamine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other non-nucleophilic base (optional, to scavenge any acidic byproduct)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the selected primary amine (1.0 equivalent) in anhydrous DCM.

-

Addition of Isothiocyanate: To the stirred amine solution, add a solution of trityl isothiocyanate (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).[3]

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-trityl-N'-substituted thiourea derivative.

Characterization of this compound Derivatives

The synthesized compounds are typically characterized using a suite of spectroscopic techniques to confirm their structure and purity. These include Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Representative Spectroscopic Data for Thiourea Derivatives (Note: This data is representative of the thiourea class and specific shifts for trityl derivatives may vary.)

| Technique | Functional Group / Proton | Typical Chemical Shift / Frequency | Reference(s) |

| FTIR (cm⁻¹) | N-H Stretching | 3170 - 3400 | [4][5] |

| C=S Stretching | 700 - 850 | [4] | |

| N-C-N Stretching | 1260 - 1310 | [4] | |

| ¹H NMR (δ, ppm) | N-H Protons | 8.0 - 12.5 (often broad) | [6][7] |

| Trityl-H (Aromatic) | 7.2 - 7.5 | [8] | |

| Other Aromatic-H | 6.8 - 8.0 | [6][7] | |

| Aliphatic-H (adjacent to N) | 3.0 - 4.5 | [8] | |

| ¹³C NMR (δ, ppm) | C=S (Thiocarbonyl) | 175 - 185 | [8] |

| Trityl-C (Aromatic) | 125 - 145 | [8] | |

| Trityl-C (Quaternary) | ~70 | - |

Applications of this compound Derivatives

Thiourea derivatives are renowned for their broad spectrum of biological activities. The incorporation of a trityl group can significantly influence these properties, often enhancing potency or modifying selectivity.

Medicinal Chemistry and Drug Development

The primary application explored for this compound derivatives is in medicinal chemistry, particularly as inhibitors of enzymes and receptors. The bulky, lipophilic nature of the trityl group can facilitate strong interactions with hydrophobic pockets in biological targets.

Enzyme and Receptor Inhibition:

-

Vanilloid Receptor Antagonists: A study on N,N',N"-trisubstituted thioureas identified potent antagonists for the vanilloid receptor (TRPV1), a key target for pain management. Notably, the derivative 1-[3-(4'-hydroxy-3'-methoxy-phenyl)-propyl]-1,3-diphenethyl-thiourea demonstrated an IC₅₀ of 0.32 µM, showing twice the activity of the known antagonist capsazepine.[9] While not a trityl derivative itself, this highlights the potential of bulky substituents on the thiourea core for potent receptor modulation.

-

Potential Enzyme Inhibitors: The general class of thiourea derivatives has been shown to inhibit various enzymes, including urease, cholinesterase, and tyrosinase.[8][10] The trityl scaffold is a promising candidate for designing new, potent inhibitors for these and other enzyme systems, such as p38 MAP kinase, which has been targeted by structurally related diarylurea compounds.[11]

Caption: General workflow for enzyme inhibition studies.

Table 2: Biological Activity of a Representative Thiourea Derivative

| Compound Class | Target | Activity Metric | Value | Reference |

| N,N',N"-Trisubstituted Thiourea | Vanilloid Receptor (TRPV1) | IC₅₀ | 0.32 µM | [9] |

Antimicrobial and Anticancer Potential: While specific data for trityl-containing derivatives is scarce, the broader N-acyl thiourea family exhibits significant antimicrobial and anti-biofilm activities against pathogens like E. coli and S. aureus.[6][12] Similarly, many thiourea derivatives have been evaluated for their anticancer properties, showing cytotoxic effects against various cancer cell lines.[13] The trityl group's ability to enhance cellular uptake could make it a valuable addition in the design of new antimicrobial and anticancer agents.

Conclusion and Future Outlook

This compound derivatives are a promising, yet underexplored, class of compounds. The synthetic routes to these molecules are well-established and highly adaptable, allowing for the generation of large chemical libraries for screening. While current research has provided a tantalizing glimpse into their potential as potent receptor antagonists, the full scope of their applications remains to be uncovered.

Future research should focus on:

-

Systematic Screening: Synthesizing and screening libraries of this compound derivatives against a wide range of biological targets, including kinases, proteases, and microbial enzymes.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the specific structural features of the trityl and other substituent groups that contribute to biological activity and selectivity.

-

Materials Science Applications: Investigating the use of these compounds in the development of novel polymers, sensors, or corrosion inhibitors, leveraging the unique properties of the trityl group.

By expanding the research into this specific subclass of thioureas, scientists and drug developers may unlock new therapeutic agents and advanced materials.

References

- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trityl isothiocyanate support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N,N',N"-trisubstituted thiourea derivatives and their antagonist effect on the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor | MDPI [mdpi.com]

- 11. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

The Trityl Group in Thiourea Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trityl (triphenylmethyl) group, a bulky and lipophilic moiety, plays a significant role in the landscape of thiourea chemistry. Its unique steric and electronic properties have been harnessed to modulate reactivity, enhance solubility in organic solvents, and serve as a crucial protecting group in multi-step syntheses. This technical guide provides a comprehensive overview of the trityl group's applications in thiourea chemistry, with a focus on synthesis, reactivity, and its emerging role in drug discovery and development.

The Trityl Group: A Versatile Tool in Thiourea Synthesis

The introduction of a trityl group onto a thiourea backbone can be achieved through several synthetic strategies, primarily involving the reaction of a trityl-containing precursor with an appropriate amine or isothiocyanate.

Synthesis of N-Trityl Thioureas

A common and effective method for the synthesis of N-substituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[1][2] To introduce a trityl group at the nitrogen atom, tritylamine or a derivative can be reacted with an isothiocyanate. Alternatively, trityl isothiocyanate can be reacted with a primary or secondary amine.[3] The latter approach has been successfully employed in solid-phase synthesis, where trityl isothiocyanate resin serves as a versatile starting material for the generation of a variety of thioureas.[3]

Experimental Protocol: Synthesis of N-Trityl-N'-aryl/alkyl Thioureas

A general procedure for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.[1] For the synthesis of an N-trityl-N'-aryl/alkyl thiourea, the following protocol can be adapted:

-

Dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add a base, such as triethylamine (1.2 equivalents), to the solution.

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl isothiocyanate (1.0 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-trityl-N'-substituted thiourea.

S-Trityl Isothioureas

The thiol tautomer of thiourea can be protected with a trityl group to form an S-trityl isothiourea. This strategy is particularly useful when the nitrogen atoms of the thiourea need to remain reactive for subsequent transformations.

Reactivity of Trityl-Protected Thioureas

The presence of the bulky trityl group significantly influences the reactivity of the thiourea moiety.

-

Steric Hindrance: The trityl group can sterically hinder one of the nitrogen atoms, potentially directing reactions to the less hindered nitrogen or the sulfur atom. This can be advantageous in achieving regioselectivity in subsequent reactions. The conversion rate of thioureas is influenced by the number and nature of their substituents; reactivity generally decreases as the number of substituents increases.[4]

-

Electronic Effects: The electron-donating or withdrawing nature of the substituents on the phenyl rings of the trityl group can modulate the nucleophilicity of the thiourea nitrogens and the thione sulfur.

Studies on the reactivity of N-aryl- and N-heteroaryl-N'-alkylthioureas towards electrophilic reagents have shown that the reaction outcomes are dependent on the nature of the substituents and the reaction conditions.[5] For instance, in an acidic medium, N-aryl thioureas can react with 4-chloropyridine to yield N-aryl-N-(4-pyridyl)-N'-alkylthioureas.[5]

Deprotection of the Trityl Group

The acid-labile nature of the trityl group allows for its removal under mild acidic conditions, which is a key advantage in multi-step synthesis, especially when other sensitive functional groups are present.

Common reagents for the deprotection of N-trityl and S-trityl groups include trifluoroacetic acid (TFA), formic acid, and acetic acid.[6] The stability of the resulting trityl cation drives the reaction to completion.[6]

Table 1: Quantitative Data on Trityl Group Deprotection

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[6] |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[6] |

| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[6] |

Experimental Protocol: Acid-Catalyzed Deprotection of an N-Trityl Group

The following is a general procedure for the removal of a trityl group from a nitrogen-containing compound:[6]

-

Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.

-

To the stirred solution, add TFA (2.0 - 10.0 equivalents) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[6]

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude deprotected compound can be purified by column chromatography, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.[6]

Spectroscopic Characterization of Trityl-Thiourea Derivatives

The structural elucidation of trityl-thiourea derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of the trityl group typically appear as a complex multiplet in the range of 7.1-7.5 ppm. The NH protons of the thiourea moiety often appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. For example, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the N-H resonance appears as a broad singlet at 8.82 ppm in CDCl₃.[7] In 1,3-diphenyl-2-thiourea, the NH proton signal is observed at 9.75 ppm in DMSO-d₆.[8]

-

¹³C NMR: The carbon signals of the trityl group's phenyl rings appear in the aromatic region of the spectrum. The thiocarbonyl carbon (C=S) of the thiourea is a key diagnostic signal, typically found in the range of 175-185 ppm. For instance, the C=S carbon in N,N′-bis[2-(diethylamino)phenyl]thiourea appears at 176.68 ppm.[7]

-

-

Mass Spectrometry (MS): The fragmentation of thiourea derivatives under mass spectrometry conditions can provide valuable structural information. The fragmentation patterns are often dependent on the substitution of the thiourea.[9] The trityl group itself can be a useful mass tag in mass spectrometry due to the high stability of the trityl cation, which leads to high desorption properties.[10] Thiourea-based cross-linking reagents have been designed to exhibit characteristic constant neutral losses (CNLs) during tandem mass spectrometry, facilitating the reliable detection of derivatized peptides.[11]

Applications in Drug Development

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[12][13][14] The incorporation of a trityl group can influence the pharmacological profile of these molecules.

-

Enzyme Inhibition: Thiourea derivatives have been investigated as inhibitors of various enzymes.[15][16][17] The bulky trityl group can play a role in the binding of the molecule to the active site of an enzyme, potentially enhancing its inhibitory activity.

-

Anticancer Activity: Many thiourea derivatives have shown promising anticancer activity.[12][13][18] The lipophilicity imparted by the trityl group may improve the cell permeability of these compounds, leading to enhanced cytotoxic effects against cancer cell lines.

While specific examples of trityl-thiourea drugs in clinical use are not yet prevalent, the unique properties of the trityl group make it an attractive component in the design of novel thiourea-based therapeutic agents.

Visualizations

Logical Workflow for Trityl-Thiourea Synthesis and Application

Caption: General workflow for the synthesis and application of trityl-thioureas.

Signaling Pathway: Potential Mechanism of Action for Trityl-Thiourea Enzyme Inhibitors

Caption: Trityl-thiourea binding to an enzyme active site, inhibiting substrate conversion.

Experimental Workflow: Solid-Phase Synthesis of Thioureas using Trityl Isothiocyanate Resin

Caption: Solid-phase synthesis of 2-aminothiazoles from trityl isothiocyanate resin.[3]

Conclusion

The trityl group serves as a powerful and versatile component in the field of thiourea chemistry. Its application as a protecting group, a modulator of reactivity, and a lipophilic moiety provides chemists with a valuable tool for the synthesis of complex thiourea derivatives. The continued exploration of trityl-containing thioureas in medicinal chemistry holds promise for the development of novel therapeutic agents with enhanced efficacy and desirable pharmacokinetic properties. This guide provides a foundational understanding for researchers and professionals in drug development to leverage the unique attributes of the trityl group in their future endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. ijacskros.com [ijacskros.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. glenresearch.com [glenresearch.com]

- 11. Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Tritylthiourea: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling precautions for tritylthiourea, a compound of interest in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the safety data of structurally related thiourea derivatives and general principles of laboratory safety. It is imperative for all personnel handling this compound to supplement this guide with their institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work.

Hazard Identification and Classification

Potential Hazards:

-

Acute Toxicity (Oral): Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[2]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]

-

Skin Sensitization: May cause an allergic skin reaction upon contact.[4][5]

-

Eye Irritation: May cause eye irritation.[2]

-

Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1][2][3]

The trityl group, a bulky hydrophobic moiety, may influence the compound's absorption and metabolic pathways, potentially altering its toxicological profile compared to smaller thiourea derivatives. However, in the absence of specific data, a conservative approach to handling is essential.

Quantitative Safety Data

The following table summarizes key quantitative safety data extrapolated from analogous thiourea compounds. It is crucial to note that these values are for related substances and should be used as a guide for risk assessment for this compound.

| Parameter | Value (for Thiourea) | Reference Compound(s) | Source(s) |

| LD50 (Oral, Rat) | >2,000 - 2,500 mg/kg bw | Thiourea | [6] |

| LC50 (Inhalation, Rat) | >195 mg/m³ (4 h) | Thiourea | [2] |

| LD50 (Dermal, Rabbit) | >2,800 mg/kg bw | Thiourea | [6] |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling this compound:

-

Engineering Controls:

-

Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.[5]

-

Ensure safety shower and eyewash stations are readily accessible.

-

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[7] It is recommended to double-glove.

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential spills, consider a chemical-resistant apron or suit.

-

Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[5]

-

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to ensure the safety of laboratory personnel and the environment.

Handling:

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Do not eat, drink, or smoke in areas where this compound is handled.[2]

-

Wash hands thoroughly after handling, even if gloves were worn.[2]

-

Handle the substance in a manner that minimizes dust generation.[5]

-

In case of a spill, dampen the solid material with water before carefully sweeping it into a suitable container for disposal.[8]

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Store separately from strong oxidizing agents, acids, and bases.[5]

First Aid Measures

In the event of exposure, immediate action is crucial.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound. Researchers should consult specific literature for detailed reaction conditions and purification methods.

Materials:

-

Trityl chloride (Triphenylmethyl chloride)

-

Thiourea

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve trityl chloride in the anhydrous solvent under an inert atmosphere.

-

Add an equimolar amount of thiourea to the solution.

-

Slowly add an equimolar amount of the base to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect solid this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect all liquid waste from the reaction and purification steps in a labeled hazardous waste container. Do not pour any solutions down the drain.[9]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a thorough understanding of the potential hazards and the implementation of robust safety protocols within your laboratory. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. redox.com [redox.com]

- 3. chemos.de [chemos.de]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.ie [fishersci.ie]

- 8. 1,1,3-TRIMETHYL-2-THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

Methodological & Application

Tritylthiourea experimental procedures and protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of experimental procedures and protocols relevant to the synthesis, characterization, and potential biological evaluation of Tritylthiourea. Due to a lack of specific literature on this compound, the following protocols are based on established methods for the broader class of N-substituted thiourea derivatives and can be adapted accordingly.

Application Notes

Thiourea and its derivatives are a versatile class of compounds with a wide range of biological activities and applications in drug discovery and development.[1][2][3] The trityl group, a bulky hydrophobic moiety, can significantly influence the pharmacological properties of a molecule. While specific applications of this compound are not extensively documented, based on the activities of related compounds, potential areas of investigation include:

-

Enzyme Inhibition: Many thiourea derivatives are known to inhibit various enzymes. A significant area of research is their role as inhibitors of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[1][2] Other enzymes that could be targeted include urease, acetylcholinesterase, and butyrylcholinesterase.

-

Antimicrobial and Antifungal Activity: Thiourea derivatives have shown promise as antibacterial and antifungal agents.[1][4] The lipophilic nature of the trityl group may enhance cell membrane permeability, potentially leading to potent antimicrobial effects.

-

Anticancer Activity: Certain substituted thioureas have been investigated for their cytotoxic effects on various cancer cell lines.[5] The mechanism of action can vary, and exploring the antiproliferative effects of this compound could be a valuable research direction.

-

Antiviral Activity: Some thiourea compounds have demonstrated antiviral properties, and this could be another avenue for the investigation of this compound.

Experimental Protocols

Synthesis and Characterization of this compound

This protocol describes a general method for the synthesis of N-substituted thioureas, which can be adapted for this compound. The most common approach involves the reaction of an amine with an isothiocyanate.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and characterization of this compound.

Materials:

-

Tritylamine

-

Ammonium thiocyanate

-

Anhydrous acetone

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Distilled water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tritylamine (1 equivalent) in anhydrous acetone.

-

Addition of Reagent: To the stirring solution, add ammonium thiocyanate (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the acetone using a rotary evaporator.

-

Precipitation: To the resulting residue, add cold 5% HCl solution to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate using a Büchner funnel and wash thoroughly with distilled water to remove any unreacted ammonium thiocyanate and other inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | Appearance of characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H stretching. |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Resonances corresponding to the aromatic protons of the trityl group and the N-H protons of the thiourea moiety. |

| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | A characteristic peak for the thiocarbonyl carbon (C=S) typically in the range of 180-200 ppm, along with signals for the aromatic carbons. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the compound, confirming the formation of the desired product. |

| Elemental Analysis | Determination of the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur to confirm the empirical formula. |

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol describes a method to assess the inhibitory potential of this compound on thyroid peroxidase activity using a colorimetric assay with guaiacol as the substrate.

TPO Inhibition Assay Workflow

Caption: Experimental workflow for the in vitro TPO inhibition assay.

Materials:

-

Porcine or human thyroid microsomes (as a source of TPO)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Guaiacol solution (20 mM in assay buffer)

-

Hydrogen peroxide (H₂O₂) solution (0.2 mM in assay buffer)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Propylthiouracil (PTU) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of guaiacol and H₂O₂ in the assay buffer on the day of the experiment. Prepare serial dilutions of this compound and the positive control (PTU) in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

-

50 µL of potassium phosphate buffer

-

50 µL of guaiacol solution

-

25 µL of the test compound (this compound at various concentrations), positive control (PTU), or vehicle control (DMSO in buffer).

-

25 µL of thyroid microsomal suspension.

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding 50 µL of H₂O₂ solution to each well.

-

Incubation and Measurement: Immediately place the microplate in a reader pre-heated to 37°C. Measure the increase in absorbance at 470 nm every minute for 10-15 minutes. The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

Data Analysis:

-

Calculate the percentage of TPO inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6][7][8][9]

-

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison. Below is an example of how to present the IC₅₀ values for this compound against various targets.

Table 1: Example of IC₅₀ Values for this compound

| Target/Assay | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |

| Thyroid Peroxidase (TPO) | [Insert experimental value] | Propylthiouracil | [Insert experimental value] |

| Staphylococcus aureus (MIC) | [Insert experimental value] | Vancomycin | [Insert experimental value] |

| Candida albicans (MIC) | [Insert experimental value] | Fluconazole | [Insert experimental value] |

| A549 Human Lung Carcinoma | [Insert experimental value] | Cisplatin | [Insert experimental value] |

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

The protocols and application notes provided herein offer a foundational framework for the investigation of this compound. While the specific biological activities and mechanisms of action of this compound remain to be elucidated, the established methodologies for thiourea derivatives serve as a robust starting point for its synthesis, characterization, and evaluation in various biological assays. Such studies will be crucial in uncovering the therapeutic potential of this novel compound.

References

- 1. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. IC50 Calculator | AAT Bioquest [aatbio.com]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

Application Notes and Protocols: The Role of the Trityl Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group widely employed in solid-phase peptide synthesis (SPPS). While the specific compound "Tritylthiourea" does not appear in the reviewed literature as a standard reagent for peptide synthesis, the trityl group itself is crucial for the protection of various amino acid side chains and, in some strategies, for the protection of the α-amino group. Its primary advantages lie in its steric hindrance and its mild removal conditions, which are compatible with various SPPS strategies.

This document provides a comprehensive overview of the applications of the trityl group in peptide synthesis, including its use in preventing side reactions and detailed protocols for its implementation.

Key Applications of the Trityl Group in Peptide Synthesis

The trityl group is predominantly used for the side-chain protection of several amino acids to prevent undesirable side reactions during peptide assembly.

-

Cysteine (Cys) Protection: The thiol group in the cysteine side chain is highly nucleophilic and prone to oxidation, forming disulfide bonds, or other side reactions. The Trt group effectively masks the thiol, preventing these reactions. It is stable to the basic conditions used for Fmoc deprotection and can be removed under mildly acidic conditions during the final cleavage step. The steric bulk of the trityl group can also help to minimize the formation of 3-(1-piperidinyl)alanine, a side product that can form with C-terminal cysteine residues in Fmoc-based protocols.[1]

-

Asparagine (Asn) and Glutamine (Gln) Protection: The side-chain amides of asparagine and glutamine can undergo dehydration to form nitriles when activated by carbodiimide coupling reagents, especially in longer peptide sequences where these residues are repeatedly exposed to coupling conditions.[2] The trityl group is the preferred protecting group for the amide nitrogen in Fmoc chemistry to prevent this side reaction.[2]

-

Histidine (His) and Serine (Ser) Protection: Trityl-protected derivatives of histidine and serine are also utilized in peptide synthesis.[3]

-

Nα-Protection: An alternative to the widely used Fmoc/tBu strategy involves the use of Nα-trityl-amino acids. This approach allows for the assembly of peptides under very mild acidic conditions for deprotection (e.g., 3% trichloroacetic acid in dichloromethane), which is particularly beneficial for the synthesis of sensitive peptides like glyco- or phosphopeptides.[4]

Quantitative Data on Racemization

Racemization is a critical concern in peptide synthesis, as it can lead to the formation of diastereomeric impurities that are difficult to separate. The extent of racemization can be influenced by the protecting groups, the coupling reagents, and the reaction conditions. Histidine and cysteine are particularly susceptible to racemization.[1][5]

The following table summarizes data on the racemization of Fmoc-L-His(Trt)-OH with different coupling reagents.

| Coupling Reagent | L-Product/D-Product Ratio |

| HATU/DIPEA | Not specified, but racemization is a known issue |

| EDCl/HOBt | Small amount of D-product observed |

| DIC/Oxyma | 1.8% D-product |

Data sourced from studies on racemization during peptide coupling.[3][6] It's important to note that while the trityl group is part of the amino acid derivative, the primary factor influencing racemization in these instances is the choice of coupling reagent.[3] The use of additives like HOBt or HOAt is a common strategy to suppress racemization.[5]

Experimental Protocols